An In-depth Technical Guide on the Synthesis and Characterization of 1-Benzyl-3-phenylthiourea
An In-depth Technical Guide on the Synthesis and Characterization of 1-Benzyl-3-phenylthiourea
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-Benzyl-3-phenylthiourea. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed experimental protocols and characterization data.
Physicochemical Properties
1-Benzyl-3-phenylthiourea is a disubstituted thiourea derivative with the molecular formula C14H14N2S.[1] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C14H14N2S | [1] |
| Molecular Weight | 242.34 g/mol | [1] |
| IUPAC Name | 1-benzyl-3-phenylthiourea | [1] |
| Appearance | Expected to be a white to off-white solid | [2] |
| Melting Point | 153.0 to 157.0 °C | [2] |
| Solubility | Likely soluble in organic solvents such as DMSO and ethanol | [3] |
Synthesis Protocol
The synthesis of 1-Benzyl-3-phenylthiourea is typically achieved through the reaction of benzyl isothiocyanate with aniline (phenylamine). This reaction is a nucleophilic addition of the primary amine to the electrophilic carbon of the isothiocyanate.
Materials:
-
Aniline (phenylamine)
-
Benzyl isothiocyanate
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or benzene)[3][4][5]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in a suitable anhydrous solvent under continuous stirring.
-
To this solution, add benzyl isothiocyanate (1.0 equivalent) dropwise at room temperature.[3]
-
The reaction mixture can be stirred at room temperature or heated to reflux to ensure completion.[3][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (indicated by the disappearance of starting materials on TLC), the reaction mixture is cooled to room temperature.[7]
-
If a precipitate forms, the solid product is collected by vacuum filtration. If no precipitate forms, the solvent is removed under reduced pressure to yield the crude product.[3][7]
-
The crude 1-Benzyl-3-phenylthiourea is then purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure crystalline solid.[6][7]
Characterization Data
The structural confirmation of the synthesized 1-Benzyl-3-phenylthiourea is performed using various spectroscopic techniques. Below is a summary of the expected characterization data based on analysis of its chemical structure and data from closely related compounds.
3.1. Infrared (IR) Spectroscopy
The IR spectrum of 1-Benzyl-3-phenylthiourea is expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=S, and C-N functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Medium, Broad | N-H stretching (thiourea) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 2900-3000 | Weak | Aliphatic C-H stretching (-CH₂-) |
| ~1550 | Strong | C=S stretching (thiourea) |
| ~1350 | Medium | C-N stretching |
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table of Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.5 - 9.0 | Broad Singlet | 1H | N-H (thiourea, adjacent to phenyl) |
| ~7.2 - 7.6 | Multiplet | 10H | Ar-H (phenyl and benzyl groups) |
| ~6.0 - 6.5 | Broad Triplet | 1H | N-H (thiourea, adjacent to benzyl) |
| ~4.8 | Doublet | 2H | -CH₂- (benzyl) |
Table of Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~181 | C=S (thiourea) |
| ~138 | Ar-C (ipso-C of phenyl) |
| ~137 | Ar-C (ipso-C of benzyl) |
| ~129 | Ar-CH (phenyl and benzyl) |
| ~128 | Ar-CH (phenyl and benzyl) |
| ~127 | Ar-CH (phenyl and benzyl) |
| ~49 | -CH₂- (benzyl) |
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 243.0950 | [M+H]⁺ (Calculated for C₁₄H₁₅N₂S⁺) |
| 242.0878 | [M]⁺ (Calculated for C₁₄H₁₄N₂S) |
Mandatory Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of 1-Benzyl-3-phenylthiourea.
4.2. Potential Signaling Pathway
Thiourea derivatives have been reported to exhibit a range of biological activities, including anticancer effects.[6][8] One of the potential mechanisms of action for anticancer agents is the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic apoptosis pathway that could potentially be activated by thiourea derivatives.
Caption: A potential intrinsic apoptosis signaling pathway that may be induced by thiourea derivatives in cancer cells.
Potential Applications
1-Benzyl-3-phenylthiourea and its derivatives have shown potential in various applications:
-
Biosensors: It has been identified as a sensor material for the detection of nerve agents and related simulants.[9][10]
-
Corrosion Inhibition: Studies have shown its effectiveness as a corrosion inhibitor for steel in acidic solutions.[10]
-
Drug Development: As part of the broader class of thiourea derivatives, it holds potential for further investigation into its biological activities, which may include anticancer, antimicrobial, and anti-inflammatory properties.[6][8]
References
- 1. 1-Benzyl-3-phenyl-2-thiourea | C14H14N2S | CID 668300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-3-phenylthiourea 726-25-0 | TCI EUROPE N.V. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1-Benzyl-3-phenyl-2-thiourea | 726-25-0 [chemicalbook.com]
